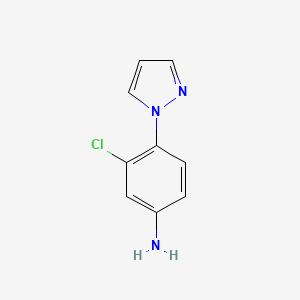

3-chloro-4-(1H-pyrazol-1-yl)aniline

Overview

Description

3-chloro-4-(1H-pyrazol-1-yl)aniline is a chemical compound with the CAS Number: 926218-03-3. It has a molecular weight of 193.64 and is typically stored at room temperature .

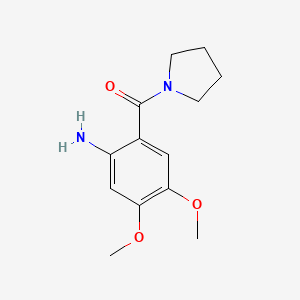

Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H8ClN3/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13/h1-6H,11H2 . This indicates that the compound contains 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications

Antimicrobial Applications

3-Chloro-4-(1H-pyrazol-1-yl)aniline derivatives have been synthesized and evaluated for their antimicrobial properties. For example, derivatives such as azetidinones and thiazolidinones have shown excellent to good antibacterial activity compared to reference drugs in in vitro testing. These compounds were synthesized through various chemical reactions, involving chloro acetyl chloride and thioglycolic acid, and were characterized by techniques like IR, 1H NMR, and mass spectral studies (B. Mistry, K. R. Desai, & Nigam J. Desai, 2016).

Luminescence and Electroluminescence

The compound has been involved in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes, showing potential for electroluminescence applications. These complexes, derived from N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline variants, exhibit significant luminescence at ambient temperatures, making them candidates for organic light-emitting diode (OLED) devices (Dileep A. K. Vezzu et al., 2010).

Synthesis and Structural Analysis

The synthesis and structural analysis of this compound derivatives have been explored, providing insights into their chemical properties and potential applications. For instance, the synthesis of novel heterocyclic disazo dyes containing pyrazole and phenylpyrazole elements has been reported, showcasing the compound's role in developing new dyes with solvent polarity and acid-base sensitive characteristics (A. Demirçalı, 2021).

Antitumor and Antiviral Activity

Research has also been conducted on the antitumor and antiviral potential of this compound derivatives. For example, a novel class of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines has been synthesized and evaluated for their antiviral activity against the Respiratory Syncytial Virus (RSV), showing promising results with EC50s in the micromolar range (R. Fioravanti et al., 2015).

Corrosion Inhibition

The compound has been studied for its potential as a corrosion inhibitor. The synthesis of N-substituted-phenyl-N′-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)(thio)ureas and their acaricidal activity have been reported, indicating the diverse applications of this compound derivatives in protecting materials from corrosion (Xie Xian-ye, 2007).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing thoroughly after handling, and wearing protective gloves and eye protection .

Mechanism of Action

Target of Action

A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site), which could suggest a similar target for 3-chloro-4-(1h-pyrazol-1-yl)aniline .

Mode of Action

It is suggested that the compound may interact with its target in a way that results in a lower binding free energy .

Result of Action

Related compounds have shown significant inhibitory activity in certain contexts , suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

3-chloro-4-(1H-pyrazol-1-yl)aniline plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the synaptic cleft . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, this compound can bind to various receptors, modulating their signaling pathways and affecting cellular responses.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK pathway, which is involved in cell growth and differentiation . By modulating this pathway, this compound can alter cell proliferation and survival. Furthermore, it can impact gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to acetylcholinesterase inhibits the enzyme, resulting in increased acetylcholine levels . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcription of target genes. This compound can also influence enzyme activity by acting as an allosteric modulator, enhancing or inhibiting the enzyme’s function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and cellular damage. Studies have identified threshold effects, where the compound’s beneficial effects are observed at specific dosage ranges, while higher doses result in toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways. Additionally, it can influence metabolite levels, leading to changes in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its effects on cellular processes. For example, its presence in the nucleus can affect gene expression by interacting with transcription factors, while its localization in the cytoplasm can modulate enzyme activity.

properties

IUPAC Name |

3-chloro-4-pyrazol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJNXGKJWVBKPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926218-03-3 | |

| Record name | 3-chloro-4-(1H-pyrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B3372580.png)

![2-chloro-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3372587.png)

![8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B3372593.png)

![5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid](/img/structure/B3372623.png)

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B3372626.png)

![4-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B3372629.png)

![4-[(3-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B3372638.png)